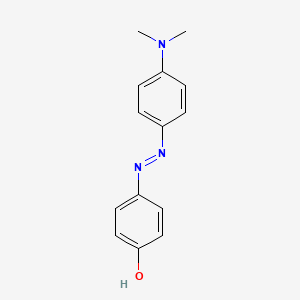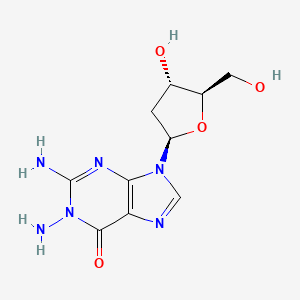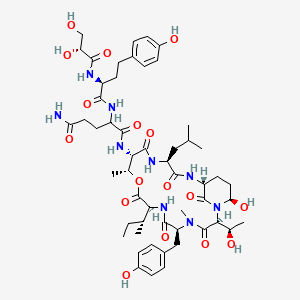
oscillapeptin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oscillapeptin G is a cyclic peptide isolated from the freshwater toxic cyanobacterium Oscillatoria agardhii. It is known for its potent tyrosinase inhibitory activity, which makes it a valuable compound in various scientific and industrial applications .
Preparation Methods
Oscillapeptin G is produced by nonribosomal peptide synthetases (NRPS) in cyanobacteria. The synthesis involves the assembly of amino acids into a peptide chain, followed by cyclization and modification. The genes flanking the precursor genes encode putative modifying enzymes that facilitate these processes . Industrial production methods typically involve the cultivation of Oscillatoria agardhii under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Oscillapeptin G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the peptide bonds and other functional groups.
Substitution: Substitution reactions can replace specific functional groups with others, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oscillapeptin G has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: Its tyrosinase inhibitory activity makes it a valuable tool for studying melanin biosynthesis and pigmentation processes.
Medicine: this compound is explored for its potential in developing skin-whitening agents and treatments for hyperpigmentation disorders.
Mechanism of Action
Oscillapeptin G exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, leading to skin-whitening effects .
Comparison with Similar Compounds
Oscillapeptin G is similar to other cyanobacterial peptides such as micropeptins, cyanopeptolins, and aeruginosins. These compounds also exhibit enzyme inhibitory activities, but this compound is unique in its specific inhibition of tyrosinase. Other similar compounds include:
Micropeptins: Inhibit proteases and have cytotoxic effects.
Cyanopeptolins: Inhibit serine proteases and have anti-inflammatory properties.
Aeruginosins: Inhibit serine proteases and have potential therapeutic applications.
This compound stands out due to its potent and specific tyrosinase inhibitory activity, making it a valuable compound for cosmetic and medical applications.
Properties
CAS No. |
172548-91-3 |
|---|---|
Molecular Formula |
C53H77N9O17 |
Molecular Weight |
1112.2 g/mol |
IUPAC Name |
N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide |
InChI |
InChI=1S/C53H77N9O17/c1-8-27(4)42-53(78)79-29(6)43(60-46(71)35(19-21-40(54)68)55-45(70)34(56-49(74)39(67)25-63)18-13-30-9-14-32(65)15-10-30)50(75)58-37(23-26(2)3)47(72)57-36-20-22-41(69)62(51(36)76)44(28(5)64)52(77)61(7)38(48(73)59-42)24-31-11-16-33(66)17-12-31/h9-12,14-17,26-29,34-39,41-44,63-67,69H,8,13,18-25H2,1-7H3,(H2,54,68)(H,55,70)(H,56,74)(H,57,72)(H,58,75)(H,59,73)(H,60,71)/t27-,28-,29-,34+,35?,36-,37+,38+,39-,41-,42+,43+,44+/m1/s1 |
InChI Key |
QLOMTVNWPCVFDT-KVYWPBGVSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)O)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C |
Synonyms |
oscillapeptin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)

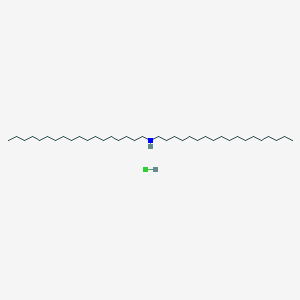

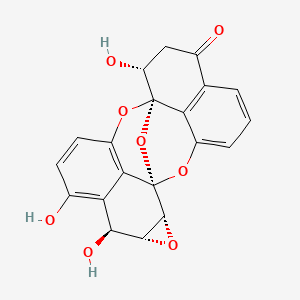
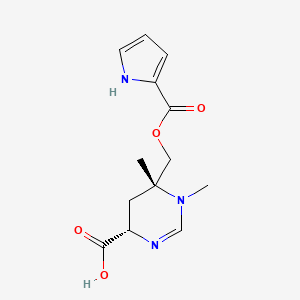
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
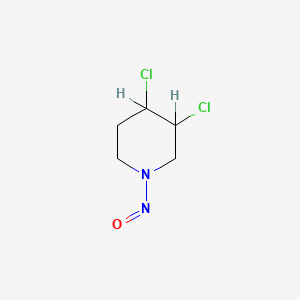
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
